molecular formula C9H8N2O4 B14812143 4-Cyclopropoxy-6-nitronicotinaldehyde

4-Cyclopropoxy-6-nitronicotinaldehyde

Cat. No.: B14812143
M. Wt: 208.17 g/mol
InChI Key: AFFSUOJMFVVVQN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitronicotinaldehyde is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a nicotinaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-6-nitronicotinaldehyde may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the cyclopropoxy group under basic conditions.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-6-nitronicotinic acid.

    Reduction: 4-Cyclopropoxy-6-aminonicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-6-nitronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitronicotinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitronicotinaldehyde
  • 4-Cyclopropoxy-2-nitrobenzaldehyde
  • 4-Cyclopropoxy-6-aminonicotinaldehyde

Uniqueness

4-Cyclopropoxy-6-nitronicotinaldehyde is unique due to the presence of both the cyclopropoxy and nitro groups on the nicotinaldehyde backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O4/c12-5-6-4-10-9(11(13)14)3-8(6)15-7-1-2-7/h3-5,7H,1-2H2

InChI Key

AFFSUOJMFVVVQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)[N+](=O)[O-]

Origin of Product

United States

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